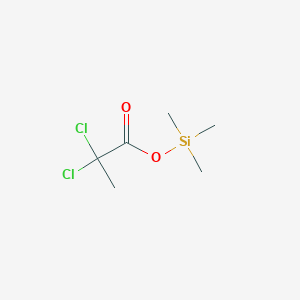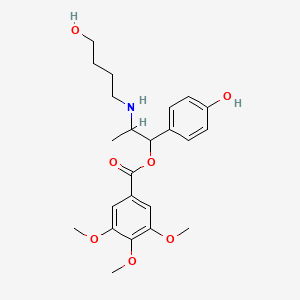
4-Hydroxy-alpha-(1-(N-(4-hydroxybutyl)amino)ethyl)benzyl alcohol 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-alpha-(1-(N-(4-hydroxybutyl)amino)ethyl)benzyl alcohol 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of hydroxyl, amino, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(1-(N-(4-hydroxybutyl)amino)ethyl)benzyl alcohol 3,4,5-trimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 4-hydroxybenzyl alcohol, which can be synthesized from p-cresol using the microorganism Pseudomonas putida . This intermediate is then subjected to further reactions to introduce the amino and methoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha-(1-(N-(4-hydroxybutyl)amino)ethyl)benzyl alcohol 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce various amine derivatives.
Scientific Research Applications
4-Hydroxy-alpha-(1-(N-(4-hydroxybutyl)amino)ethyl)benzyl alcohol 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha-(1-(N-(4-hydroxybutyl)amino)ethyl)benzyl alcohol 3,4,5-trimethoxybenzoate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: A simpler compound with similar hydroxyl functionality.
4-Hydroxyephedrine: Contains a similar hydroxyl and amino group arrangement.
Poly(4-Hydroxybutyrate): Shares the hydroxybutyl moiety and is used in medical applications.
Uniqueness
4-Hydroxy-alpha-(1-(N-(4-hydroxybutyl)amino)ethyl)benzyl alcohol 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
72050-79-4 |
|---|---|
Molecular Formula |
C23H31NO7 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-(4-hydroxybutylamino)-1-(4-hydroxyphenyl)propyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H31NO7/c1-15(24-11-5-6-12-25)21(16-7-9-18(26)10-8-16)31-23(27)17-13-19(28-2)22(30-4)20(14-17)29-3/h7-10,13-15,21,24-26H,5-6,11-12H2,1-4H3 |
InChI Key |
ADMLIHRZBCNHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


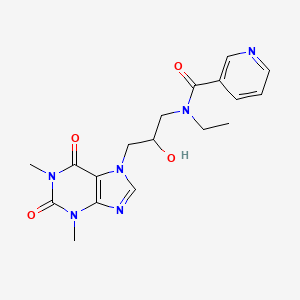
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
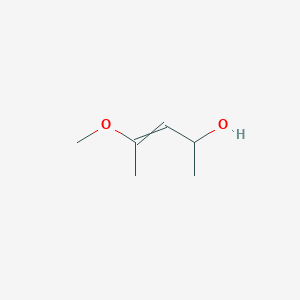
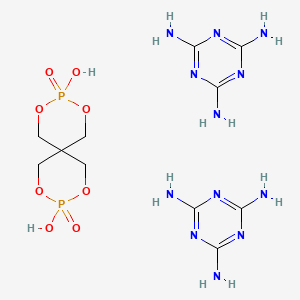
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)
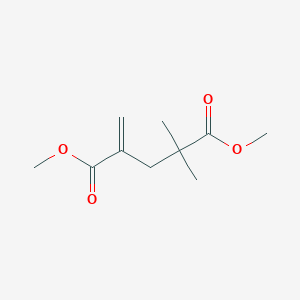
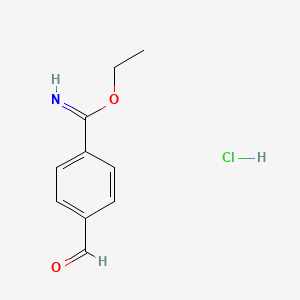
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)

